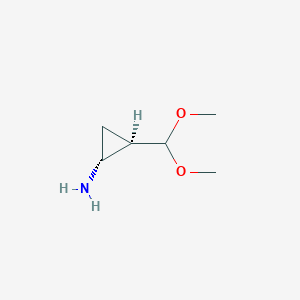

(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine

Description

(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a dimethoxymethyl substituent at the C2 position and an amine group at the C1 position. Its stereochemical configuration (1R,2R) confers distinct physicochemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical applications. Cyclopropane rings are prized for their rigid geometry, which mimics transition states in enzymatic reactions or stabilizes bioactive conformations in drug candidates. The dimethoxymethyl group contributes to solubility via polar ether linkages while introducing steric bulk that may influence binding interactions.

Properties

IUPAC Name |

(1R,2R)-2-(dimethoxymethyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6(9-2)4-3-5(4)7/h4-6H,3,7H2,1-2H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSUKRYBCCKSAY-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CC1N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC([C@@H]1C[C@H]1N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the dimethoxymethyl and amine groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can target the cyclopropane ring or the amine group, leading to ring-opening or amine reduction products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oximes, nitroso derivatives.

Reduction: Ring-opened products, reduced amines.

Substitution: Azides, thioethers.

Scientific Research Applications

Chemistry: (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane motifs.

Biology: The compound’s chiral nature makes it a valuable probe in studying enzyme-catalyzed reactions and stereoselective processes.

Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine can be contextualized against related cyclopropane derivatives (Table 1). Key differentiating factors include substituent electronic effects, stereochemistry, and applications.

Table 1: Comparative Analysis of Cyclopropane Amine Derivatives

*Calculated based on molecular formula.

Structural and Electronic Comparisons

Substituent Effects :

- Dimethoxymethyl : Enhances solubility via polar methoxy groups while introducing steric hindrance. Less electron-withdrawing compared to fluorinated groups.

- Trifluoromethyl/Difluoromethyl : Strong electron-withdrawing effects increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS drugs .

- Aromatic Substituents (e.g., 4-Fluorophenyl): Introduce π-π stacking capabilities, improving binding to aromatic residues in enzymes or receptors .

Stereochemistry :

- The (1R,2R) configuration in the target compound contrasts with racemic mixtures (e.g., rac-(1R,2R)-2-(Methoxymethyl)... HCl) or enantiomers like (1R,2S)-2-(4-Fluorophenyl)... HCl. Enantiopure compounds (>99.5% er, as in ) often exhibit superior biological activity due to precise target engagement .

Physical Properties

- Solubility : Dimethoxymethyl and methoxymethyl derivatives exhibit higher aqueous solubility compared to fluorinated or aromatic analogs.

- Melting Points : Hydrochloride salts (e.g., rac-(1R,2R)-2-(Methoxymethyl)... HCl) typically have higher melting points due to ionic lattice stability .

Biological Activity

(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, particularly in the context of receptor modulation and cancer therapy. This article reviews the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a cyclopropane ring substituted with dimethoxymethyl groups. Its structural characteristics contribute to its biological activity by influencing its interaction with biological targets.

1. Interaction with Receptors

Research indicates that cyclopropane derivatives can function as ligands for various receptors. For instance, compounds structurally related to this compound have been studied for their binding affinities to histamine receptors, particularly H3 and H4 subtypes.

Table 1: Binding Affinities of Related Compounds

| Compound | H3 Ki (nM) | H4 Ki (nM) | Selectivity Ratio (H4/H3) |

|---|---|---|---|

| Compound A | 31.6 ± 8.2 | 501 ± 201 | 16 |

| Compound B | 5.6 ± 1.6 | 602 ± 343 | 108 |

| Compound C | 6.7 ± 0.4 | 9.0 ± 1.0 | 1.3 |

These findings suggest that modifications to the cyclopropane structure can significantly impact receptor selectivity and affinity .

2. Anticancer Properties

The compound has also been investigated for its potential as an Mcl-1 inhibitor, targeting the myeloid cell leukemia-1 protein, which is often overexpressed in cancer cells, preventing apoptosis. Inhibiting Mcl-1 can reinitiate programmed cell death in cancerous cells.

Case Study: Mcl-1 Inhibition

A study demonstrated that compounds inhibiting Mcl-1 could effectively induce apoptosis in various cancer cell lines, including those resistant to conventional therapies . The mechanism involves disrupting the anti-apoptotic function of Mcl-1, allowing pro-apoptotic proteins to trigger cell death pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : By binding selectively to histamine receptors, these compounds can modulate neurotransmitter release and influence various physiological processes.

- Apoptosis Induction : As an Mcl-1 inhibitor, it can promote apoptosis in cancer cells by restoring the balance between pro-apoptotic and anti-apoptotic signals.

Q & A

Q. Q. How can isotopic labeling (e.g., C, N) aid in pharmacokinetic studies?

- Methodological Answer : Synthesize labeled analogs via:

- C-Dimethoxymethyl group: Use C-enriched formaldehyde in the synthesis.

- N-Amine: Incorporate NHCl during reductive amination.

- Applications: Track metabolite formation via LC-MS/MS in rodent plasma .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.